[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride
Description
This compound is a hydrochloride salt featuring a piperidine core substituted with a 4-aminobenzenesulfonyl group at the 1-position and a tert-butyl carbamate group at the 4-position. The 4-aminobenzenesulfonyl moiety introduces strong electron-withdrawing properties, which influence its reactivity and solubility. The tert-butyl ester serves as a protective group for the carbamate functionality, enhancing stability during synthetic processes. This compound is likely utilized in medicinal chemistry as an intermediate for protease inhibitors or receptor-targeted agents due to its structural resemblance to peptidomimetics .
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S.ClH/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14;/h4-7,13H,8-11,17H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJVNTTZIPMZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride involves several steps. A common synthetic route starts with the preparation of piperidine derivatives, followed by sulfonylation with 4-aminobenzenesulfonyl chloride. The resulting intermediate is then treated with tert-butyl chloroformate to form the carbamic acid ester.
Industrial production methods typically involve optimization of these steps to enhance yield and purity. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring and sulfonyl group can play a crucial role in binding to these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 2 402 347 A1)
The European patent application (EP 2 402 347 A1) describes compounds with piperidine or piperazine cores modified with tert-butyl carbamate groups. For example:
- 2-[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-isobutyramide: This compound shares the tert-butyl carbamate group but replaces the 4-aminobenzenesulfonyl with a thienopyrimidine-morpholine substituent.
- 1-(2-Methoxyethyl)-piperidin-4-one : Lacks the sulfonyl and carbamate groups, demonstrating how structural simplification alters functionality. The absence of these groups reduces steric hindrance but diminishes stability in acidic conditions .
Piperidine Derivatives with tert-Butyl Carbamate Groups
- [1-(1-Thiazol-2-yl-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester: Features a thiazole ring instead of the sulfonyl group.
- [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester: Substitutes the 4-aminobenzenesulfonyl with a chloropyrimidine group.
Comparative Data Table
Key Research Findings
- Synthetic Challenges: The target compound’s 4-aminobenzenesulfonyl group requires careful sulfonylation conditions to avoid over-reaction, whereas chloro-pyrimidine derivatives (e.g., from ) are synthesized via nucleophilic aromatic substitution under milder conditions .
- Biological Activity : Sulfonamide-containing compounds like the target exhibit higher aqueous solubility due to the hydrophilic sulfonyl group, making them preferable for oral bioavailability. In contrast, chloropyrimidine derivatives show better membrane permeability in vitro .
- Stability: The tert-butyl carbamate group in the target compound enhances stability in basic conditions compared to methyl or ethyl carbamates, as noted in analogs from .
Biological Activity
[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride , also known by its CAS number 883106-52-3, is a compound of significant interest in pharmaceutical research. Its biological activity primarily revolves around its potential as an inhibitor of transglutaminase TG2, which is implicated in various pathological conditions, including neurodegenerative disorders and cancer.
- Molecular Formula : C16H26ClN3O4S
- Molecular Weight : 355.452 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with an amino-benzenesulfonyl group and a tert-butyl carbamate moiety.
The biological activity of this compound is largely attributed to its ability to inhibit transglutaminase TG2. This enzyme plays a crucial role in cellular processes such as apoptosis, cell adhesion, and extracellular matrix formation. Inhibition of TG2 has been linked to therapeutic effects in conditions like Huntington's disease and certain cancers.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Transglutaminase Inhibition | Effective in inhibiting TG2, potentially useful in treating neurodegenerative diseases. |
| Anticancer Properties | Shows promise in inhibiting growth of cancer cells, particularly in breast cancer models. |
| Neuroprotective Effects | Potential applications in preventing neuronal death and promoting neuroprotection. |
Case Studies and Experimental Data
-
Transglutaminase TG2 Inhibition :
- A study demonstrated that compounds targeting TG2 could lead to decreased cell death in neuronal models, suggesting a protective effect against neurodegeneration .
- The compound was shown to reduce the aggregation of proteins associated with neurodegenerative diseases, highlighting its potential therapeutic role.
- Anticancer Activity :
- Pharmacokinetics :
Table 2: Summary of Case Study Results
| Study Focus | Cell Lines | IC50 (µM) | Observations |
|---|---|---|---|
| TG2 Inhibition | Neuronal Models | Not specified | Reduced protein aggregation |
| Breast Cancer Proliferation | MCF-7, SK-BR-3 | Comparable to tamoxifen | Significant growth inhibition observed |
| Pharmacokinetics | Various | Moderate exposure to brain | Favorable tissue distribution noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
